molecular formula C10H10BrF2NO B8014904 2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide

2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide

Cat. No.: B8014904
M. Wt: 278.09 g/mol
InChI Key: VSMUBUKLKRVIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide is a halogenated benzamide derivative with a molecular formula of C₁₀H₉BrF₂NO. Its structure comprises a benzamide core substituted with a bromine atom at the 2-position, a methyl group at the 3-position, and an amide-linked 2,2-difluoroethyl group.

Properties

IUPAC Name

2-bromo-N-(2,2-difluoroethyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2NO/c1-6-3-2-4-7(9(6)11)10(15)14-5-8(12)13/h2-4,8H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMUBUKLKRVIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide typically involves the bromination of 3-methylbenzoic acid followed by the introduction of the difluoroethyl group. One common method involves the use of bromine and a suitable solvent to brominate 3-methylbenzoic acid, forming 2-bromo-3-methylbenzoic acid. This intermediate is then reacted with 2,2-difluoroethylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide involves its interaction with specific molecular targets. The bromine and difluoroethyl groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which influence its biological activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Compound Name Molecular Formula Key Substituents Functional Groups Notable Properties/Applications References
This compound C₁₀H₉BrF₂NO 2-Br, 3-CH₃, N-(2,2-difluoroethyl) Amide, Br, CF₂ High lipophilicity; potential catalytic uses
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 3-CH₃, N-(2-hydroxy-1,1-dimethylethyl) Amide, OH N,O-bidentate ligand for metal catalysis
2-Bromo-N-(3-fluorophenyl)benzamide C₁₃H₉BrFNO 2-Br, N-(3-fluorophenyl) Amide, Br, F Study of halogen-π interactions in crystals
N-(2-Aminoethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide C₂₁H₁₈F₃IN₂O₂ 3,4-F, 2-I, N-(2-aminoethoxy) Amide, NH₂, I, F Anticancer candidate (synthesis described)
2-Bromo-N-[3-(diethylamino)propyl]-4-fluorobenzamide C₁₄H₂₀BrFN₂O 2-Br, 4-F, N-(3-diethylaminopropyl) Amide, Br, F, tertiary amine Enhanced solubility in acidic conditions

Biological Activity

2-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a difluoroethyl group, which may influence its biological interactions and pharmacological properties. The presence of these functional groups enhances lipophilicity, aiding cellular penetration.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The bromine atom may enhance binding affinity to specific receptors or enzymes, while the difluoroethyl group could modulate the compound's solubility and stability in biological environments.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cell signaling pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary data suggest potential cytotoxic effects on cancer cell lines.

Anticancer Potential

In vitro experiments with related compounds have demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through the activation of stress response pathways . The specific mechanisms by which this compound exerts its anticancer effects remain an area for further exploration.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundPromisingPreliminaryEnzyme inhibition, receptor modulation
4-Bromo-N-(2,2-difluoroethyl)-3-methylbenzamideModerateSignificantSimilar mechanisms
2-Chloro-N-(2,2-difluoroethyl)-3-methylbenzamideLimitedLowDifferent binding affinity

Future Directions

Further studies are essential to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigations into structure-activity relationships (SAR) will provide insights into optimizing this compound for therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.